molecular formula C16H12F3N5OS B6481128 2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 897623-77-7

2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No. B6481128
CAS RN: 897623-77-7
M. Wt: 379.4 g/mol
InChI Key: OICIYTOYDXKMQI-UHFFFAOYSA-N
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Description

The compound “2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide” is a complex organic molecule. It contains a benzamide group, a difluoromethylsulfanyl group, and a 1H-1,2,3,4-tetrazol-5-yl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the introduction of the difluoromethylsulfanyl group, and the formation of the 1H-1,2,3,4-tetrazol-5-yl group. Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the difluoromethylsulfanyl group could introduce interesting electronic effects due to the electronegativity of the fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the benzamide group could undergo reactions typical of amides, such as hydrolysis. The difluoromethylsulfanyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethylsulfanyl group could influence its polarity and hence its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing fluorine can sometimes be hazardous due to the reactivity of fluorine .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its reactivity, and its potential applications. For example, if it were found to have interesting biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5OS/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)26-16(18)19/h1-8,16H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICIYTOYDXKMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((difluoromethyl)thio)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

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